3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position, a cyclopentyl group at the 1-position, and a carboxylic acid group at the 4-position
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid. Given its structural similarity to other pyrazole derivatives, it may influence pathways involving pyrazole metabolism .
Pharmacokinetics
Its distribution in the body, metabolism, and excretion would depend on its specific interactions with various proteins and enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its efficacy through competitive or non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically begins with cyclopentanone, hydrazine hydrate, and ethyl cyanoacetate.
Cyclization Reaction: Cyclopentanone reacts with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate to form the pyrazole ring.
Amination and Carboxylation: The resulting pyrazole intermediate is then subjected to amination at the 3-position and carboxylation at the 4-position to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry:
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
3-amino-1H-pyrazole-4-carboxylic acid: Lacks the cyclopentyl group, making it less hydrophobic.
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a cyclopentyl group, affecting its steric and electronic properties.
3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid:
Uniqueness: The presence of the cyclopentyl group in 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid imparts unique steric and hydrophobic characteristics, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWQIJXGRNBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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